Sulfasalazine-d3,15N is a labeled derivative of sulfasalazine, a compound primarily used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Sulfasalazine itself is a prodrug that is metabolized in the body to release active components that exert anti-inflammatory effects. The addition of deuterium and nitrogen-15 isotopes in sulfasalazine-d3,15N enhances its utility in various research applications, particularly in metabolic studies and drug tracking.
Sulfasalazine was developed in the 1950s and has since been recognized for its therapeutic benefits. The compound is synthesized through an azo-coupling reaction involving sulfapyridine and salicylic acid. The specific isotopically labeled version, sulfasalazine-d3,15N, can be sourced from specialized chemical suppliers that offer isotopically enriched compounds for research purposes .
The synthesis of sulfasalazine-d3,15N involves a multi-step process. Initially, sulfapyridine is treated with nitrous acid to create a diazonium salt. This intermediate is then coupled with salicylic acid under alkaline conditions to form the azo compound. The incorporation of deuterium and nitrogen-15 isotopes typically occurs during the synthesis of sulfapyridine or through subsequent reactions involving labeled precursors.
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of isotopes necessitates specialized reagents and techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium and nitrogen-15 into the final product .
The molecular formula for sulfasalazine-d3,15N is , with a molecular weight of approximately 402.40 g/mol. The structure features an azo linkage connecting sulfapyridine and salicylic acid moieties.
Sulfasalazine undergoes various chemical reactions upon administration, primarily involving hydrolysis by intestinal bacteria which cleave the azo bond to release 5-aminosalicylic acid (mesalamine) and sulfapyridine. These metabolites are responsible for the therapeutic effects observed in inflammatory conditions.
The reaction mechanism involves enzymatic activity where bacterial azoreductases facilitate the reduction of the azo bond under anaerobic conditions typical in the colon. This metabolic pathway is crucial for activating sulfasalazine's therapeutic properties .
The primary mechanism by which sulfasalazine exerts its effects involves inhibition of pro-inflammatory cytokines and transcription factors such as nuclear factor kappa-B (NF-kB). This inhibition leads to decreased expression of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators.
Research indicates that sulfasalazine also promotes apoptosis in activated macrophages through caspase pathways, further contributing to its anti-inflammatory effects . Additionally, it modulates adenosine pathways which play a role in immune regulation .
Sulfasalazine-d3,15N exhibits similar chemical properties to its parent compound but with altered NMR characteristics due to deuteration. The presence of nitrogen-15 can enhance sensitivity in NMR experiments, allowing for detailed studies on metabolic pathways .
Sulfasalazine-d3,15N is primarily used in research settings to study drug metabolism and pharmacokinetics. Its isotopic labeling makes it particularly useful for tracing metabolic pathways in vivo and in vitro. It can also be employed in NMR spectroscopy studies to elucidate molecular interactions and reaction mechanisms involving sulfasalazine derivatives .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3